Cas no 827301-52-0 (L-Asparagine, L-tryptophyl-L-tyrosyl-L-arginyl-L-methionyl-)

L-Asparagine, L-tryptophyl-L-tyrosyl-L-arginyl-L-methionyl- structure
827301-52-0 structure
Product name:L-Asparagine, L-tryptophyl-L-tyrosyl-L-arginyl-L-methionyl-
CAS No:827301-52-0
MF:C35H48N10O8S
MW:768.88282585144
CID:685539
PubChem ID:71417641

L-Asparagine, L-tryptophyl-L-tyrosyl-L-arginyl-L-methionyl- Chemical and Physical Properties

Names and Identifiers

    • L-Asparagine, L-tryptophyl-L-tyrosyl-L-arginyl-L-methionyl-
    • (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amin
    • 827301-52-0
    • DTXSID90836976
    • L-Tryptophyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-methionyl-L-asparagine
    • Inchi: InChI=1S/C35H48N10O8S/c1-54-14-12-26(32(50)45-28(34(52)53)17-29(37)47)43-31(49)25(7-4-13-40-35(38)39)42-33(51)27(15-19-8-10-21(46)11-9-19)44-30(48)23(36)16-20-18-41-24-6-3-2-5-22(20)24/h2-3,5-6,8-11,18,23,25-28,41,46H,4,7,12-17,36H2,1H3,(H2,37,47)(H,42,51)(H,43,49)(H,44,48)(H,45,50)(H,52,53)(H4,38,39,40)/t23-,25-,26-,27-,28-/m0/s1
    • InChI Key: VUQKPQARLJSVJE-BLVAWXTGSA-N
    • SMILES: CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N

Computed Properties

  • Exact Mass: 768.33772970g/mol
  • Monoisotopic Mass: 768.33772970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 22
  • Complexity: 1310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4
  • Topological Polar Surface Area: 349Ų

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